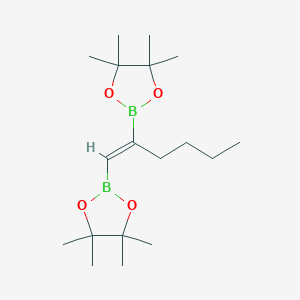

(E)-1-Hexene-1,2-diboronic acid bis(pinacol) ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

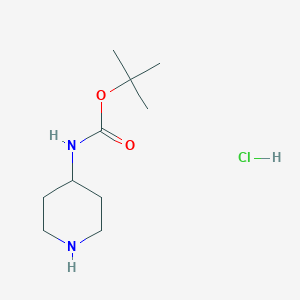

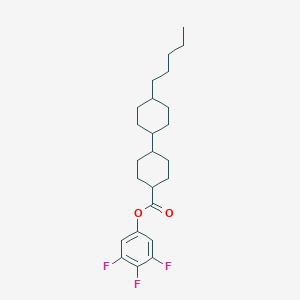

“(E)-1-Hexene-1,2-diboronic acid bis(pinacol) ester” is an alkenyl boronate ester . Boronate esters are air- and chromatography-stable . They are highly valuable building blocks in organic synthesis .

Molecular Structure Analysis

The molecular structure of “(E)-1-Hexene-1,2-diboronic acid bis(pinacol) ester” is represented by the empirical formula C17H32B2O4 .

Chemical Reactions Analysis

Pinacol boronic esters can be utilized for Suzuki-Miyaura cross-coupling reactions . They can also be used in the stereoselective synthesis of γ-boryl substituted homoallylic alcohols by reacting with aromatic aldehydes via Ru-catalyzed double bond transposition reaction .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(E)-1-Hexene-1,2-diboronic acid bis(pinacol) ester” include a refractive index n20/D of 1.455 (lit.), boiling point of 301-303 °C (lit.), and a density of 0.954 g/mL at 25 °C (lit.) .

Scientific Research Applications

Tuning Viscoelastic Properties of Glucose-Responsive Polymer Hydrogels

This compound has been used in the fabrication of glucose-responsive hydrogels by crosslinking a biocompatible polymer, poly (vinyl alcohol) with pinacol esters of bisboronic acids via transesterification reactions . These hydrogels can release insulin under high-glucose conditions, which is significant for the development of smart insulin .

Effects on Insulin Release Kinetics

The hydrogels derived from this compound have been found to affect insulin release kinetics. Hydrogels with high storage modulus, derived from 1,4-benzenediboronic acid bis(pinacol) ester, release approximately 3 fold less insulin compared to softer hydrogels derived from acetylene-1,2-diyl bis(boronic acid pinacol ester) and bis[(pinacolato)boryl]methane under hyperglycemic conditions .

Development of Injectable Hydrogels

The compound has been used in the development of injectable hydrogels that are capable of releasing the desired amount of insulin under hyperglycemic conditions . These hydrogels embody more than 70% water, making them suitable for hosting insulin in the matrix .

Stereoselective Synthesis of γ-Boryl Substituted Homoallylic Alcohols

(E)-1-Pentene-1,2-diboronic acid bis(pinacol) ester, a similar compound, can be used as a reactant in the stereoselective synthesis of γ-boryl substituted homoallylic alcohols by reacting with aromatic aldehydes via Ru-catalyzed double bond transposition reaction .

Mechanism of Action

Safety and Hazards

“(E)-1-Hexene-1,2-diboronic acid bis(pinacol) ester” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .

Future Directions

properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[(E)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-1-en-2-yl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34B2O4/c1-10-11-12-14(20-23-17(6,7)18(8,9)24-20)13-19-21-15(2,3)16(4,5)22-19/h13H,10-12H2,1-9H3/b14-13- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SACOFNGKSPZAFQ-YPKPFQOOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=C(B2OC(C(O2)(C)C)(C)C)CCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C(\B2OC(C(O2)(C)C)(C)C)/CCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34B2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-Hexene-1,2-diboronic acid bis(pinacol) ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B70701.png)

![3-[(4-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B70719.png)